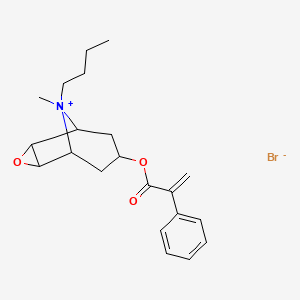
N-Methyl-2H-1,3-benzodioxol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2H-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It belongs to the class of amines and is characterized by a benzodioxole ring structure with a methylamine group attached to it . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-2H-1,3-benzodioxol-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with N-ethyl-N,N-diisopropylamine (DIPEA) . The reaction is carried out at room temperature under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-2H-1,3-benzodioxol-4-amine is utilized in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-2H-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-methylbenzo[d][1,3]dioxol-5-amine: Similar in structure but with the amine group attached at a different position on the benzodioxole ring.
N-methylbenzo[d]oxazol-2-amine: Another related compound with a different heterocyclic structure.
Uniqueness
N-Methyl-2H-1,3-benzodioxol-4-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
116532-63-9 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.165 |
Nombre IUPAC |
N-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3 |
Clave InChI |
MGYHZFCWISJIMY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=CC=C1)OCO2 |
Sinónimos |
Aniline, N-methyl-2,3-methylenedioxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)






![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)
